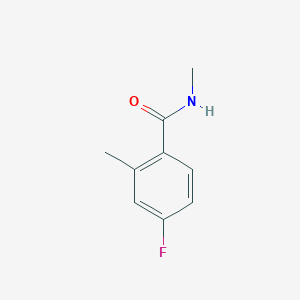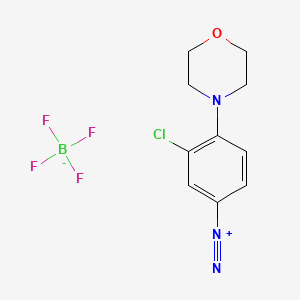
cis-2,3-Dimethyl-2-butene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2,3-Dimethyl-2-butene-1,4-diol: is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethyl-2-butene-1,4-diol typically involves the hydrogenation of 2,3-dimethyl-1,3-butadiene in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the selective formation of the cis-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions:
Oxidation: cis-2,3-Dimethyl-2-butene-1,4-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or ethers.
科学的研究の応用
Chemistry: cis-2,3-Dimethyl-2-butene-1,4-diol is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diols.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism of action of cis-2,3-Dimethyl-2-butene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
類似化合物との比較
cis-2-Butene-1,4-diol: Similar in structure but lacks the methyl groups.
trans-2,3-Dimethyl-2-butene-1,4-diol: The trans-isomer of the compound.
2,3-Dimethyl-1,4-butanediol: A saturated analog of the compound.
Uniqueness: cis-2,3-Dimethyl-2-butene-1,4-diol is unique due to its specific cis-configuration and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where specific structural attributes are required.
特性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
(Z)-2,3-dimethylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C6H12O2/c1-5(3-7)6(2)4-8/h7-8H,3-4H2,1-2H3/b6-5- |
InChIキー |
LHWNRQDQUXQQPG-WAYWQWQTSA-N |
異性体SMILES |
C/C(=C(\C)/CO)/CO |
正規SMILES |
CC(=C(C)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
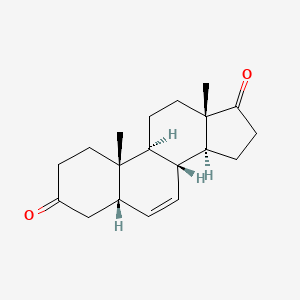
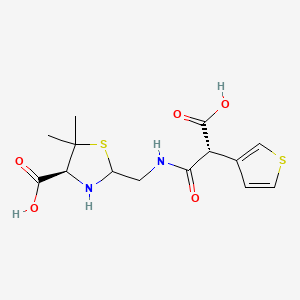
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
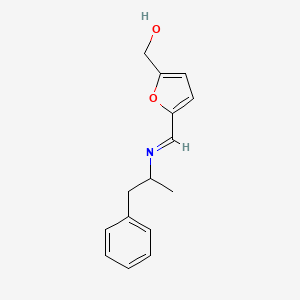
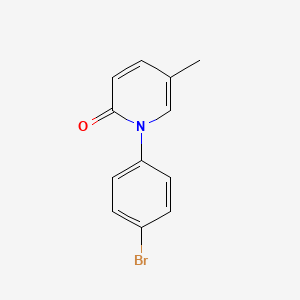

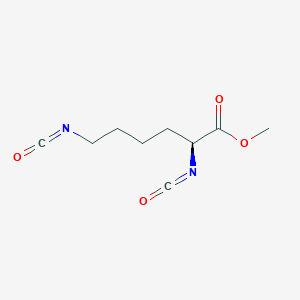
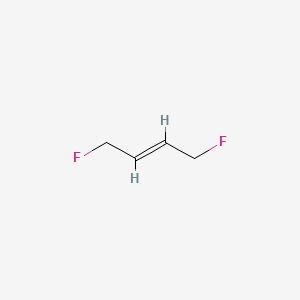
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
